2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octane-4-carbonitrile
Description
2,2-Dioxo-2lambda6-thia-1-azabicyclo[222]octane-4-carbonitrile is a bicyclic compound featuring a sulfur atom and a nitrogen atom within its structure
Properties
Molecular Formula |
C7H10N2O2S |
|---|---|
Molecular Weight |
186.23 g/mol |
IUPAC Name |
2,2-dioxo-2λ6-thia-1-azabicyclo[2.2.2]octane-4-carbonitrile |
InChI |
InChI=1S/C7H10N2O2S/c8-5-7-1-3-9(4-2-7)12(10,11)6-7/h1-4,6H2 |
InChI Key |
XNVWTEGVEKIJRF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1(CS2(=O)=O)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octane-4-carbonitrile typically involves the reaction of quinuclidine derivatives with sulfur-containing reagents. One common method includes the oxidation of quinuclidine-4-carbonitrile with sulfur dioxide or sulfur trioxide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using sulfur dioxide or sulfur trioxide in the presence of catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and prevent decomposition .
Chemical Reactions Analysis
Types of Reactions
2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octane-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Sulfur dioxide, sulfur trioxide, and hydrogen peroxide are common oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted quinuclidine derivatives.
Scientific Research Applications
2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octane-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octane-4-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.1]heptane-4-carbonitrile: A similar bicyclic compound with a different ring size.
2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.1.1]hexane-4-carbonitrile: Another bicyclic compound with a smaller ring structure.
Uniqueness
2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octane-4-carbonitrile is unique due to its specific ring size and the presence of both sulfur and nitrogen atoms within its structure. This unique configuration imparts distinct chemical and biological properties, making it valuable for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
